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Compound of Interest

Compound Name: 5,6,7,8-TETRAHYDRO-1H-PYRIDO[2,3-B]INDOLE

CAS No.: 7076-11-1

Cat. No.: B183226

Get Quote

The 9H-pyrido[2,3-b]indole, commonly known as α-carboline, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. 

derivatization, enabling the fine-tuning of physicochemical properties to engage a diverse array of biological targets. This structural versatility has led 

biological activities, including anticancer, antibacterial, and antiviral properties.

Understanding the precise mechanisms by which these ligands bind to their targets is paramount for rational drug design and the optimization of lead

dissociation constant (Kd) or the inhibitory constant (IC50), is a critical determinant of a drug's potency and efficacy. This guide provides a detailed ex

across their major target classes, synthesizes structure-activity relationship (SAR) insights, and presents the core biophysical methodologies used to 

Section 1: Targeting Bacterial Type II Topoisomerases
A significant application of the pyrido[2,3-b]indole scaffold is in the development of novel antibacterial agents that dually target DNA gyrase (GyrA₂B₂)

control DNA topology and are validated clinical targets. Many pyrido[2,3-b]indole derivatives function by inhibiting the ATPase domains (GyrB/ParE), t

with fluoroquinolones which target the GyrA/ParC subunits.[1][2]

Mechanism of Action and Key Molecular Interactions
These inhibitors are ATP-competitive, binding to the nucleotide-binding site within the GyrB and ParE subunits. The binding is primarily driven by a ne

Hinge Region Interaction: The pyridine nitrogen and the indole N-H group of the core scaffold typically form crucial hydrogen bonds with the highly 

interactions of the adenine moiety of ATP.

Hydrophobic Pockets: Substituents on the pyrido[2,3-b]indole core are strategically positioned to occupy adjacent hydrophobic pockets. For instanc

can enhance interactions with the protein and improve physicochemical properties, which is critical for permeating the double membrane of Gram-n

Structure-Activity Relationship (SAR) Insights
The development of these topoisomerase inhibitors is a clear example of how SAR studies can transform a compound's activity spectrum. Initial scaff

efficacy against Gram-negative pathogens. Systematic fine-tuning of physicochemical properties, such as solubility and polarity, by modifying substitu

activity against multidrug-resistant (MDR) Gram-negative pathogens.[1][2]

Quantitative Data: Inhibition of Bacterial Topoisomerases
Compound Class Target Organism Potency (IC₅₀ or Kᵢ)

2-Carboxamide Pyrido[2,3-b]indoles DNA Gyrase (ATPase) E. coli Low µM range

Optimized Pyrido[2,3-b]indoles Topoisomerase IV (ATPase) S. aureus Low µM to nM range

Lead Compound 17r DNA Gyrase (ATPase) E. coli 0.004 µg/mL (MIC)

Lead Compound 17r Topoisomerase IV (ATPase) S. pneumoniae 0.016 µg/mL (MIC)
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Note: Data is illustrative of the potency ranges reported in the literature. Specific values vary significantly with substitutions.

Experimental Protocol: ATPase Activity Assay (GyrB/ParE)
This protocol describes a common method to measure the inhibition of the ATPase activity of DNA gyrase subunit B.

Objective: To determine the IC₅₀ value of a test compound against GyrB.

Materials:

Recombinant human GyrB enzyme.

ATP.

Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[3]

Test compound dissolved in DMSO.

ADP-Glo™ Kinase Assay Kit (Promega).[3]

384-well white plates.

Plate reader capable of measuring luminescence.

Procedure:

Compound Preparation: Create a serial dilution of the test compound in DMSO. Perform a secondary dilution in the kinase reaction buffer to achiev

percentage.

Reaction Setup: To each well of a 384-well plate, add 2.5 µL of the diluted compound solution. Add 2.5 µL of GyrB enzyme solution (pre-diluted in r

Initiate Reaction: Add 5 µL of ATP solution (in reaction buffer) to each well to start the reaction. Include positive (no compound) and negative (no en

Incubation: Incubate the plate at room temperature for 60 minutes.

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used

temperature.[3]

Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the enzyme's activity. Calculate the

positive (DMSO) control. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Section 2: Direct DNA Binding Mechanisms
The planar aromatic system of the pyrido[2,3-b]indole scaffold makes it an ideal candidate for direct, non-covalent interaction with DNA. This mode of

derivatives. Two primary binding modes are observed: intercalation and groove binding.

Modes of Interaction
Intercalation: This involves the insertion of the planar pyrido[2,3-b]indole ring system between the base pairs of the DNA double helix. This mode of

unwinding and lengthening of the DNA helix.[4] Intercalation is often stabilized by π-stacking interactions with the DNA bases. The affinity for this b

constants ranging from 10⁶ to 10⁷ M⁻¹.[4] Spectroscopic evidence, such as hypochromism in UV-visible spectra and significant changes in circular 

Groove Binding: Alternatively, some derivatives bind within the minor or major grooves of the DNA helix. This interaction is typically driven by a com

hydrogen bonds between the ligand and the edges of the DNA base pairs. Groove binding causes less distortion to the overall DNA structure comp
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absorption spectroscopy have confirmed a static quenching mechanism for some derivatives, indicative of a complex formation consistent with groo

The specific binding mode and any preference for AT- or GC-rich sequences are heavily influenced by the nature and positioning of side chains on the

dimethylaminoethyl side chain have been shown to bind strongly to DNA, whereas those with a morpholinoethyl chain exhibit weaker interactions.[7]
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Fig. 1: DNA Intercalation vs. Groove Binding.
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Caption: Fig. 1: DNA Intercalation vs. Groove Binding.

Experimental Protocol: DNA Thermal Melting (Tₘ) Assay
Objective: To determine if a compound stabilizes the DNA double helix by measuring the change in melting temperature (ΔTₘ), which is indicative of b

Materials:

Calf Thymus DNA (ctDNA) or a specific oligonucleotide sequence.

Buffer (e.g., 10 mM phosphate buffer, 1 mM EDTA, pH 7.2).

Test compound dissolved in DMSO or buffer.

UV-Vis spectrophotometer with a temperature-controlled cuvette holder (peltier).

Quartz cuvettes.

Procedure:

Sample Preparation: Prepare a solution of ctDNA in the buffer to a final absorbance of ~0.8-1.0 at 260 nm. Prepare a stock solution of the test com

Assay Setup: In separate cuvettes, prepare a "DNA only" control and one or more "DNA + Compound" samples at desired molar ratios (e.g., 1:0.5, 

concentration are identical in all cuvettes.

Equilibration: Incubate the samples at room temperature for at least 30 minutes to allow binding to reach equilibrium.

Thermal Denaturation: Place the cuvette in the spectrophotometer's thermocycler. Monitor the absorbance at 260 nm while slowly increasing the te

95°C) at a controlled ramp rate (e.g., 0.5°C/minute). The increase in absorbance (hyperchromicity) signifies the melting of the double helix into sing
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Data Analysis: Plot absorbance versus temperature. The melting temperature (Tₘ) is the temperature at which 50% of the DNA is denatured. This i

curve, often calculated from the peak of the first derivative plot (dA/dT vs. T).

Interpretation: An increase in the Tₘ in the presence of the compound (ΔTₘ = Tₘ(DNA+compound) - Tₘ(DNA)) indicates that the ligand stabilizes th

or groove-binding interaction.[5]

Section 3: Inhibition of Protein Kinases
The pyrido[2,3-b]indole core is also found in a variety of protein kinase inhibitors.[3] Kinases are a large family of enzymes that play central roles in ce

and other diseases. Most kinase inhibitors targeting this scaffold are ATP-competitive, classified as Type I inhibitors, binding to the active conformatio

Binding to the ATP Pocket
The binding mode of pyrido[2,3-b]indole-based inhibitors within the ATP pocket is characterized by key interactions:

Hinge-Binding Motif: The heterocyclic core acts as a scaffold to present hydrogen bond donors and acceptors that interact with the kinase hinge reg

domain. This interaction is critical for anchoring the inhibitor.

Hydrophobic and Solvent-Exposed Regions: Substituents on the core scaffold extend into adjacent hydrophobic pockets and solvent-exposed regio

high potency and selectivity against a specific kinase over the >500 other kinases in the human kinome.[9] For example, molecular docking studies

showed that specific phenyl groups engage the glycine-rich loop while maintaining the essential hinge region interactions.[12]
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Pyrido[2,3-b]indole Inhibitor

Hinge Region
(Backbone H-bonds)

Hydrophobic Pocket

Solvent-Exposed
Region

Heterocyclic Core

H-Bonds
(Anchoring)

R1 GroupR2 Group

Hydrophobic
Interactions
(Potency)

Polar Interactions
(Selectivity, Solubility)
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Caption: Fig. 2: Kinase ATP-Competitive Inhibition.

Section 4: Core Biophysical Techniques for Affinity Determination
Choosing the correct biophysical technique is essential for accurately characterizing a ligand-target interaction. Each method provides unique informa

validation of binding.[10][11][13]

Isothermal Titration Calorimetry (ITC)
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Causality & Principle: ITC is considered the gold standard for binding affinity studies because it directly measures the heat released (exothermic) o

allows for the direct, label-free determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a s

is invaluable for understanding the driving forces behind the interaction (i.e., whether it is enthalpy- or entropy-driven).[10]

Self-Validation: An ITC experiment is self-validating. A well-defined sigmoidal binding isotherm is a strong confirmation of a specific binding event. T

(e.g., n ≈ 1 for a 1:1 interaction), providing an internal check on the accuracy of protein and ligand concentrations and the binding model.

Detailed Protocol: ITC Experiment

Sample Preparation: Prepare the protein and ligand in the identical, degassed buffer to minimize heats of dilution. The protein is placed in the sa

concentration typically 10-15 times that of the protein.

Instrument Setup: Set the experimental temperature, stirring speed, and injection parameters (volume and spacing). Allow the system to equilibra

Titration: Perform a series of small, precisely controlled injections of the ligand into the protein solution. Each injection produces a heat signal tha

Data Acquisition: The instrument records the heat change for each injection. As the protein becomes saturated with the ligand, the magnitude of 

Data Analysis: Integrate the heat signal peaks to obtain the heat change per mole of injectant. Plot this value against the molar ratio of ligand to p

model (e.g., one-site binding) to extract the thermodynamic parameters: Kd, n, and ΔH.

1. Sample Preparation
(Protein in Cell, Ligand in Syringe)

Identical, degassed buffer

2. System Equilibration
(Stable thermal baseline)

3. Titration
(Serial injections of ligand into protein)

4. Heat Measurement
(Detect heat change per injection)

5. Data Plotting
(Heat vs. Molar Ratio)

6. Model Fitting
(Fit isotherm to binding model)

7. Results
(Kd, n, ΔH, ΔS)

Fig. 3: Isothermal Titration Calorimetry W
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Caption: Fig. 3: Isothermal Titration Calorimetry Workflow.

Surface Plasmon Resonance (SPR)
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Causality & Principle: SPR is a powerful technique for studying the kinetics of molecular interactions in real-time. It measures changes in the refrac

solution binds to a ligand that has been immobilized on the chip.[10][15] This allows for the determination of the association rate constant (kₐ or kₒₙ

dissociation constant (Kd) can then be calculated as kₒ/kₐ.

Why Choose SPR?: Unlike ITC, which measures at equilibrium, SPR provides critical kinetic information. Understanding the on- and off-rates is vita

example, will have a longer residence time on its target, which can translate to more durable pharmacological effects.

General Workflow:

Immobilization: One binding partner (e.g., the protein target) is covalently attached to the surface of a sensor chip.

Association: A solution containing the other binding partner (the analyte, e.g., the pyrido[2,3-b]indole ligand) is flowed over the chip surface. Bind

Response Units, RU).

Dissociation: Buffer is flowed over the chip to wash away the analyte. The dissociation of the analyte from the immobilized ligand is observed as 

Regeneration: A specific solution is injected to remove any remaining bound analyte, preparing the chip surface for the next cycle.

Data Analysis: The association and dissociation curves (a sensorgram) are fitted to kinetic models to determine kₐ and kₒ.

Conclusion and Future Directions
The pyrido[2,3-b]indole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its ability to engage with fundamentally diff

to human protein kinases—highlights its remarkable versatility. The binding mechanisms are dictated by the core's planarity and hydrogen-bonding ca

nature of its substituents. A multi-faceted approach, combining SAR studies with a suite of robust biophysical techniques like ITC and SPR, is essenti

next generation of therapeutics. Future research will undoubtedly focus on leveraging this scaffold to tackle emerging challenges, such as drug resista
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
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